molecular formula C7H8N2O4S B1343369 2-Methyl-3-nitrobenzenesulfonamide CAS No. 412304-82-6

2-Methyl-3-nitrobenzenesulfonamide

Cat. No.: B1343369
CAS No.: 412304-82-6
M. Wt: 216.22 g/mol
InChI Key: LHKYXFQCFKOOCS-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrobenzenesulfonamide typically involves the nitration of 2-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then quenched, and the product is isolated through crystallization or extraction techniques.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 2-Methyl-3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those with potential antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of conditions like glaucoma and certain cancers.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrobenzenesulfonamide largely depends on its interaction with biological targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and fluid balance in tissues. This inhibition can lead to therapeutic effects in diseases where carbonic anhydrase plays a critical role.

Comparison with Similar Compounds

    3-Nitrobenzenesulfonamide: Lacks the methyl group at the second position.

    2-Methylbenzenesulfonamide: Lacks the nitro group at the third position.

    4-Methyl-3-nitrobenzenesulfonamide: Has the methyl group at the fourth position instead of the second.

Uniqueness: 2-Methyl-3-nitrobenzenesulfonamide is unique due to the specific positioning of both the methyl and nitro groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct pharmacological and material properties compared to its analogs.

Properties

IUPAC Name

2-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKYXFQCFKOOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.5 gm (49 mmols) of 2-amino-6-nitro-toluene were dissolved in a mixture of 27.5 gm of concentrated sulfuric acid and 250 ml of water, and the solution was diazotized with a solution of 3.75 gm (54 mmols) of sodium nitrite in 7.5 ml of water at 0° to 5° C. After 2 hours the reaction mixture was added in portions to a previously prepared mixture of 90 ml of a sulfur dioxide solution in glacial acetic acid and a solution of 1.5 gm of copper(II)chloride in 4 ml of water at 20° C. The further treatment and the reaction with ammonia was carried out analogous to the method described for the preparation of 3-methoxy-2-methylbenzene sulfonamide (Example 8).
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
27.5 g
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
3.75 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Quantity
90 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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